L-Histidine 4-nitroanilide is a synthetic compound primarily utilized in biochemical and enzymatic research. [] Its role stems from its ability to act as a chromogenic substrate for specific enzymes, particularly those exhibiting proteolytic activity like chymotrypsin. [] This characteristic makes it a valuable tool in various research applications, including enzyme kinetics studies, assay development, and investigations into enzyme inhibition mechanisms.
Peptide nucleic acids were first introduced in the early 1990s, and they have since gained attention due to their ability to hybridize with nucleic acids with high specificity and stability. H-His-pNA is particularly noted for its incorporation of histidine, which may confer additional biochemical properties beneficial for specific applications such as targeted gene delivery or as a therapeutic agent. PNAs, including H-His-pNA, are classified based on their structural characteristics and functional capabilities in molecular biology.
The synthesis of H-His-pNA typically employs solid-phase synthesis techniques, which involve the sequential addition of monomer units to a growing chain anchored to a solid support. The most common method involves the use of 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the amino acids. The synthesis process includes several key steps:
Purification following synthesis is typically achieved through reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity levels necessary for biological applications .
The molecular structure of H-His-pNA features a backbone composed of peptide-like linkages with nucleobases attached at defined positions. The histidine residue provides unique interactions due to its imidazole side chain, which can participate in hydrogen bonding and metal ion coordination.
The uncharged nature of the PNA backbone allows for more stable hybridization with complementary DNA or RNA sequences compared to traditional nucleic acids .
H-His-pNA can undergo various chemical reactions typical for peptide nucleic acids, including:
These reactions are facilitated by the stability conferred by the PNA structure, allowing for robust interactions in biological systems .
The mechanism of action for H-His-pNA primarily involves its ability to hybridize with target nucleic acids. Upon introduction into a biological system, H-His-pNA can bind specifically to complementary sequences in DNA or RNA through hydrogen bonding between the bases:
This mechanism is particularly advantageous for applications such as antisense therapy, where inhibition of gene expression is desired .
H-His-pNA has diverse applications in scientific research and biotechnology:
The versatility of H-His-pNA continues to be explored in fields such as personalized medicine, where it may play a role in developing tailored therapeutic strategies .
Peptide Nucleic Acids (PNAs) represent a revolutionary class of synthetic oligonucleotide analogs that combine the molecular recognition properties of nucleic acids with the chemical robustness of peptides. Their unique N(2-aminoethyl)glycine backbone replaces the sugar-phosphate structure of natural nucleic acids, conferring exceptional binding affinity, nuclease resistance, and sequence specificity [7]. Hybrid PNA conjugates, formed by coupling PNAs with functional peptides or affinity tags, have emerged as powerful tools for overcoming inherent limitations like poor cellular uptake while enabling novel applications in molecular diagnostics and therapeutics. Among these, histidine-functionalized PNAs (H-His-pNA) constitute a distinct subclass where the imidazole side chain of histidine provides unique chemical and biological functionalities essential for advanced nucleic acid targeting and purification technologies.
The foundational discovery of PNAs dates to 1991, when Nielsen et al. first synthesized these molecules to explore DNA mimicry with a neutral polyamide backbone [7]. Early studies revealed that PNAs hybridize to complementary DNA/RNA sequences with higher affinity and specificity than natural oligonucleotides due to the absence of electrostatic repulsion. By the mid-1990s, researchers recognized that while PNAs exhibited excellent in vitro hybridization, their therapeutic potential was limited by poor membrane permeability and solubility. This spurred the development of PNA-peptide conjugates, where cell-penetrating peptides (CPPs) were covalently linked to PNAs to facilitate intracellular delivery.
A significant milestone emerged in 2001 when Good et al. demonstrated that conjugating PNAs to the bacterial-penetrating peptide (KFF)₃K enabled sequence-specific antisense activity against Escherichia coli [1] [8]. Subsequent advances focused on optimizing synthetic scalability. Traditional solid-phase PNA synthesis faced challenges with sequences >15 nucleotides due to aggregation and side reactions [4]. In 2021, fully automated flow-based synthesis revolutionized conjugate production by reducing coupling times to 10 seconds per amide bond and enabling single-shot synthesis of 18-mer CPP-PNAs (e.g., anti-SARS-CoV-2 conjugates) with >95% purity [4]. This technological leap accelerated the design of multifunctional PNA architectures, including histidine-tagged variants.
Table 1: Key Milestones in PNA-Conjugate Development
Year | Development | Significance |
---|---|---|
1991 | First PNA synthesis | Established backbone structure and hybridization rules [7] |
1995 | Affinity-tagged PNAs for purification | Enabled sequence-specific nucleic acid capture using His-tagged PNAs [3] [6] |
2001 | (KFF)₃K-PNA conjugates as antibacterials | Demonstrated peptide conjugation overcomes bacterial uptake barriers [1] |
2021 | Automated flow synthesis of CPP-PNAs | Achieved high-yield, rapid production of long PNAs (>15-mer) [4] |
Histidine residues play multifaceted roles in enhancing PNA functionality due to the distinctive properties of their imidazole side chains. This heterocyclic group provides:
In H-His-pNA, histidine is typically incorporated via three strategies: (1) As a terminal modification (e.g., N-terminal His₆-tag), (2) Integrated within carrier peptides, or (3) As a backbone-embedded monomer. The 6×His-PNA system, pioneered by Orum et al., exemplifies the first approach. Here, six consecutive histidines are conjugated to a PNA probe, creating a high-affinity ligand for Ni²⁺-nitrilotriacetic acid (NTA) resins [3] [6]. This design exploits the imidazole–Ni²⁺ coordination bond, which remains stable under low-salt hybridization conditions but dissociates under imidazole or low-pH elution. Additionally, histidine’s role in CPP-PNAs includes endosomal escape via the "proton sponge" effect, where imidazole buffering disrupts endosomal membranes, releasing conjugates into the cytosol [5] [7].
H-His-pNA conjugates have become indispensable for sequence-specific nucleic acid isolation due to their ability to form ultrastable complexes with target DNA/RNA under diverse physicochemical conditions. Unlike DNA probes, PNAs hybridize independently of ionic strength, enabling effective capture in low-salt buffers that destabilize secondary structures [3] [7]. Histidine functionalization adds an orthogonal affinity handle, allowing direct purification of PNA–nucleic acid hybrids without modifying the target molecule.
Two primary mechanisms underpin H-His-pNA applications:
Table 2: Applications of H-His-pNA in Nucleic Acid Purification
Application | Probe Design | Efficiency |
---|---|---|
Genomic DNA isolation | His₆-PNA (9–10-mer pyrimidine) | >90% recovery from whole blood; reduces PCR inhibitors [3] [6] |
Environmental RNA extraction | Bis-PNA clamps with His-tags | Subfemtomolar detection of 16S rRNA in soil; 20% recovery in high-background samples [3] |
Plasmid purification | PNA amphiphiles + His-tag | Near-quantitative dsDNA recovery without denaturation [3] |
Mutation-specific capture | His-tagged allele-specific PNAs | >100-fold enrichment of KRAS mutants from cfDNA [7] |
H-His-pNA probes also address challenges in detecting low-abundance targets. Chandler et al. showed that His-tagged bis-PNA "clamps" recovered 16S rDNA from air filters at subfemtomolar concentrations (830 zM) even with high nontarget DNA backgrounds [3]. This combination of affinity chromatography with PNA’s hybridization rigidity makes H-His-pNA a cornerstone of modern molecular capture systems.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4